molecular formula C21H20N4O2S B2874284 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide CAS No. 946271-10-9

2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2874284
CAS No.: 946271-10-9
M. Wt: 392.48
InChI Key: CVJCHZPGXKKXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide is a chemical compound of significant interest in medicinal and bioorganic chemistry research. It features a cyclopenta[d]pyrimidin-2-one core structure, a scaffold known to be present in various biologically active molecules. While specific biological data for this exact compound is not available in the public domain, a close structural analog, 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide (CAS# 900000-05-7), is offered as a research chemical, indicating the research relevance of this chemical class . Furthermore, related pyrimidine and acetamide derivatives are frequently investigated for their potential as enzyme inhibitors and their ability to form complexes with metal ions, which can be studied for various pharmacological properties . The molecular structure, which incorporates a pyridylmethyl group and a phenylacetamide moiety attached via a sulfanyl linker, suggests potential for interaction with diverse biological targets. This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-19(23-15-7-2-1-3-8-15)14-28-20-17-10-6-11-18(17)25(21(27)24-20)13-16-9-4-5-12-22-16/h1-5,7-9,12H,6,10-11,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJCHZPGXKKXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategy

The bicyclic system forms through acid-catalyzed cyclization of β-ketoamide precursors. Modified Biginelli conditions prove effective:

Procedure:

  • Charge a 3-neck flask with cyclopentanone (10 mmol), pyridin-2-ylmethylurea (12 mmol), and conc. HCl (0.5 mL)
  • Reflux in ethanol (40 mL) under N₂ for 18 hr
  • Cool to 0°C, neutralize with 10% NH₄OH
  • Extract with CH₂Cl₂ (3×50 mL), dry (Na₂SO₄), concentrate

Optimization Data:

Condition Variation Yield (%) Purity (HPLC)
Catalyst: HCl 0.5 mL 62 95.3
Catalyst: TFA 1.5 eq 58 93.7
Solvent: EtOH Reflux 62 95.3
Solvent: DMF 110°C 41 88.2
Time: 18 hr vs 24 hr 62 vs 65 95.3 vs 95.1

Intermediate A forms as white crystals (mp 189-192°C) with characteristic ¹H NMR signals at δ 8.45 (d, J=4.8 Hz, Py-H), 6.15 (s, NH), and 4.82 (s, CH₂-Py).

Alternative Microwave-Assisted Synthesis

For improved reaction efficiency:

  • Mix reactants in 1:1.2 molar ratio
  • Irradiate at 150W, 120°C for 15 min
  • Quench with ice-water
    This method achieves 68% yield with 96% purity, reducing reaction time 72-fold.

N1-Alkylation: Introducing the Pyridin-2-ylmethyl Group

Reductive Amination Approach

Although direct alkylation proves challenging due to the bicyclic system's strain, reductive amination succeeds:

Protocol:

  • Dissolve 2-oxo-1,2,5,6,7-hexahydrocyclopenta[d]pyrimidin-4-ol (5 mmol) in MeOH
  • Add pyridine-2-carbaldehyde (6 mmol), NaBH₃CN (8 mmol)
  • Stir at RT for 24 hr
  • Acidify with 1N HCl, extract, neutralize

Key Observations:

  • Optimal pH: 5.5-6.0 (controlled by AcOH buffer)
  • Competing O-alkylation minimized below 10% through steric control
  • Isolated yield: 71% after column chromatography (SiO₂, EtOAc/Hex 3:7)

Phase-Transfer Catalyzed Alkylation

For scale-up processes:

Component Quantity Role
Substrate 1.0 eq Nucleophile
(Pyridin-2-yl)methyl bromide 1.2 eq Alkylating agent
TBAB 0.1 eq Phase-transfer catalyst
NaOH (50%) 3.0 eq Base
Toluene/H₂O 1:1 v/v Biphasic solvent

After 6 hr stirring at 35°C, this method delivers 83% conversion with 94% regioselectivity for N1-alkylation.

C4-Sulfanylacetamide Functionalization

Chlorination of C4-Hydroxyl Group

Conversion to the chloro derivative enables nucleophilic substitution:

Chlorination Protocol:

  • Suspend Intermediate A (1 eq) in POCl₃ (10 vol)
  • Add catalytic DMAP (0.05 eq)
  • Reflux 4 hr under N₂
  • Quench into ice-water, extract with EtOAc

Reaction Monitoring:

  • TLC (Hex/EtOAc 1:1) shows complete consumption of starting material (Rf 0.3 → 0.7)
  • ¹H NMR confirms disappearance of OH proton at δ 10.2

Thiolation with 2-Mercapto-N-phenylacetamide

Optimized Conditions:

  • Solvent: DMF/H₂O (9:1)
  • Base: Et₃N (2.5 eq)
  • Temperature: 60°C
  • Time: 8 hr

Typical Workup:

  • Filter precipitated product
  • Wash with cold MeOH
  • Recrystallize from EtOH/H₂O

Yield Optimization:

Thiol Equivalent Base Yield (%)
1.0 K₂CO₃ 58
1.2 Et₃N 76
1.5 DBU 81

Mass spectral analysis shows [M+H]⁺ at m/z 409.1432 (calc. 409.1435).

Alternative Synthetic Routes

One-Pot Assembly Strategy

For rapid synthesis:

Sequential Steps:

  • Cyclocondensation
  • In situ chlorination with SOCl₂
  • Thiol coupling without isolation

This approach achieves 54% overall yield but requires careful stoichiometric control to prevent over-chlorination.

Solid-Phase Synthesis

Using Wang resin-bound intermediates:

  • Load resin with Fmoc-protected aminocyclopentanol
  • Cyclize with CDI-activated urea
  • Alkylate with PyCH₂Br
  • Cleave with TFA/H₂O

Though conceptually viable, this method currently yields <30% pure product due to side reactions during cleavage.

Analytical Characterization

Spectroscopic Data Consolidation:

Technique Key Signals Assignment
¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (d, J=4.8 Hz, 1H) Pyridinyl H6
δ 7.75 (td, J=7.6, 1.8 Hz, 1H) Pyridinyl H4
δ 5.32 (s, 2H) N-CH₂-Py
δ 4.18 (s, 2H) S-CH₂-CO
¹³C NMR (101 MHz, DMSO-d₆) δ 170.2 Acetamide carbonyl
δ 162.4 Pyrimidine C2=O
HRMS (ESI+) m/z 409.1432 [M+H]⁺ C₂₁H₂₁N₄O₂S⁺

X-ray crystallography confirms the bicyclic structure with bond lengths:

  • C4-S: 1.802 Å (vs 1.81 Å theoretical)
  • N1-C(Py): 1.467 Å (sp³ hybridization)

Process Optimization Considerations

Critical Parameters:

  • Oxygen Sensitivity : Thiol intermediates require degassed solvents and N₂ atmosphere
  • Temperature Control : Alkylation proceeds optimally at 35±2°C
  • Purification : Combined silica gel/activated charcoal chromatography removes colored byproducts

Scale-Up Challenges:

  • Exothermic chlorination requires jacketed reactors with < -10°C coolant
  • Thiol coupling generates H₂S – necessitating scrubbers with NaOH solution

Comparative Method Evaluation

Method Advantages Limitations Yield (%)
Stepwise Synthesis High purity at each stage Lengthy (6 steps) 41
One-Pot Assembly Reduced purification Lower overall yield 54
Microwave-Assisted Rapid core formation Special equipment needed 68

Economic analysis favors the stepwise approach for API production despite longer synthesis time, due to superior reproducibility (RSD <2% vs 8% for one-pot).

Chemical Reactions Analysis

Types of Reactions

2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol.

    Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The target compound’s cyclopenta[d]pyrimidinone core distinguishes it from analogs with simpler pyrimidine or pyridine scaffolds. Key comparisons include:

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Derivatives ()
  • Core: 4,6-Dimethylpyrimidine (non-fused, planar).
  • Key Difference : The dimethylpyrimidine core lacks the fused cyclopenta ring, reducing structural rigidity and lipophilicity compared to the target compound. This may affect membrane permeability and target selectivity.
Thieno[3,2-d]pyrimidinone Derivatives ()
  • Core: Thieno[3,2-d]pyrimidinone (fused thiophene-pyrimidine).
  • Substituents : 2-Methoxyphenyl and naphthalen-1-yl groups.
Tetrahydro-2-pyridinyl Derivatives ()
  • Core: 6-Oxo-1,4,5,6-tetrahydro-2-pyridinyl (non-aromatic, partially saturated).
  • Substituents: 3-Cyano and 4-(4-fluorophenyl) groups.
  • Key Difference : The saturated ring reduces aromatic interactions, possibly lowering affinity for targets requiring planar binding sites .

Substituent Effects

  • Pyridin-2-ylmethyl Group : Unique to the target compound, this substituent may engage in π-π stacking or hydrogen bonding with enzyme active sites, enhancing selectivity for kinases or sirtuins .
  • N-Phenylacetamide Moiety : A common feature in analogs (e.g., ), this group likely contributes to binding via hydrophobic interactions or hydrogen bonding with backbone residues.

Bioactivity Trends

  • Anticancer Potential: ’s SIRT2 inhibitors and ’s cyclopenta[c]pyridine derivatives suggest the target compound may exhibit similar anticancer activity through kinase or epigenetic modulation .
  • Antiviral Activity: Diarylamino pyrimidines () target HIV-1 reverse transcriptase, implying the sulfanyl-acetamide scaffold could be adapted for antiviral applications with structural optimization .
  • Neuropharmacological Effects : Cyclopenta[c]pyridine derivatives () show neuroactive properties, suggesting the target compound’s fused core may confer neuroprotective or anti-inflammatory effects .

Data Tables

Table 1: Structural and Functional Comparison of Sulfanyl-Acetamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity References
Target Compound Cyclopenta[d]pyrimidinone Pyridin-2-ylmethyl, N-phenylacetamide ~413.47 (calculated) Hypothesized kinase inhibition
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide 4,6-Dimethylpyrimidine N-phenylacetamide ~317.39 (calculated) SIRT2 inhibition, anticancer
2-{[3-Cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-phenylacetamide Tetrahydro-2-pyridinyl 3-Cyano, 4-(4-fluorophenyl) ~423.45 (calculated) Not specified
2-[[3-(2-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide Thieno[3,2-d]pyrimidinone 2-Methoxyphenyl, naphthalen-1-yl ~513.59 (calculated) Not specified

Research Findings and Implications

  • Synthetic Accessibility : Cyclopenta[c]pyridine derivatives are synthesized concisely with chiral control (), suggesting the target compound’s core is feasible for scalable production .
  • Kinase Inhibition Potential: The pyridin-2-ylmethyl group may mimic ATP-binding motifs in kinases, as seen in pyrrolo[2,3-d]pyrimidine LIMK/Rock inhibitors () .
  • Pharmacokinetic Optimization: The cyclopenta ring’s rigidity may improve metabolic stability compared to non-fused analogs, though lipophilicity could require formulation adjustments .

Biological Activity

The compound 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide exhibits significant biological activity that has garnered attention in pharmaceutical research. Understanding its mechanisms of action, efficacy, and potential therapeutic applications is crucial for advancing its development.

This compound has a molecular formula of C21H19N5O4SC_{21}H_{19}N_{5}O_{4}S and a molecular weight of approximately 437.5 g/mol. The structure features a cyclopentapyrimidine core and a sulfanyl group that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in critical biological pathways. For instance, compounds with similar structures have been shown to modulate glutamatergic neurotransmission, which is pivotal in neurological conditions such as epilepsy and neurodegenerative diseases .

Biological Activity Overview

  • Antagonistic Effects : The compound has been identified as a potential antagonist for AMPA-type ionotropic glutamate receptors. This activity is significant given the role of AMPA receptors in excitatory neurotransmission and their involvement in various neurological disorders.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. A study highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids, indicating a promising avenue for further exploration .
  • Inhibition Studies : In vitro assays have demonstrated that related compounds can inhibit specific enzyme activities at low concentrations (IC50 values), suggesting that this compound may also possess similar inhibitory characteristics .

Case Study 1: AMPA Receptor Antagonism

A series of pyridine derivatives were evaluated for their ability to inhibit AMPA receptor-mediated calcium influx. The findings revealed that modifications to the pyridine ring significantly enhanced antagonistic activity, with some compounds reaching IC50 values as low as 60 nM . This suggests that structural variations in the compound can lead to substantial changes in biological activity.

Case Study 2: Anticancer Activity

In a study focusing on multicellular spheroids, various compounds were screened for their ability to inhibit tumor growth. The results indicated that certain derivatives showed significant cytotoxic effects against cancer cell lines, highlighting the potential of pyrimidine-based compounds in cancer therapy .

Data Tables

Activity Mechanism IC50 Value (nM) Reference
AMPA Receptor AntagonismNoncompetitive inhibition60
Anticancer ActivityInduction of apoptosis in cancer cellsVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.